molecular formula C17H14ClN5O3S3 B11379553 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11379553
M. Wt: 468.0 g/mol
InChI Key: BPTIRYJIZVYCAU-UHFFFAOYSA-N
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Description

5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chloro group, a prop-2-en-1-ylsulfanyl group, and a thiazol-2-ylsulfamoyl phenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.

    Attachment of the Prop-2-en-1-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with prop-2-en-1-ylthiol.

    Coupling with the Thiazol-2-ylsulfamoyl Phenyl Group: The final step involves the coupling of the pyrimidine derivative with 4-(1,3-thiazol-2-ylsulfamoyl)aniline using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The prop-2-en-1-ylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the thiazole ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies due to its complex structure and functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery programs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide would depend on its specific target. Generally, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a methylsulfanyl group instead of prop-2-en-1-ylsulfanyl.

    N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide: Lacks the chloro and prop-2-en-1-ylsulfanyl groups.

Uniqueness

The unique combination of functional groups in 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H14ClN5O3S3

Molecular Weight

468.0 g/mol

IUPAC Name

5-chloro-2-prop-2-enylsulfanyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C17H14ClN5O3S3/c1-2-8-27-16-20-10-13(18)14(22-16)15(24)21-11-3-5-12(6-4-11)29(25,26)23-17-19-7-9-28-17/h2-7,9-10H,1,8H2,(H,19,23)(H,21,24)

InChI Key

BPTIRYJIZVYCAU-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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